Product packaging for Methyl 2-(2-acetamidophenoxy)acetate(Cat. No.:CAS No. 452346-27-9)

Methyl 2-(2-acetamidophenoxy)acetate

Cat. No.: B2404863
CAS No.: 452346-27-9
M. Wt: 223.228
InChI Key: VAWFGWIJXIIIOQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-acetamidophenoxy)acetate is a chemical reagent of interest in organic and medicinal chemistry research. This compound features a phenoxyacetate scaffold, a structure known to be present in various bioactive molecules and agrochemicals . The acetamido group on the aromatic ring makes it a potential intermediate or building block for the synthesis of more complex molecules, including potential analgesic and anti-inflammatory agents, as seen in research on similar 4-acetamidophenyl structures . The phenoxyacetate core is also foundational in the development of herbicides, such as MCPA, which functions by mimicking the plant hormone auxin, leading to uncontrolled growth in broadleaf weeds . Researchers may utilize this ester in protocol development, such as exploring greener synthetic routes as discussed in solid-phase peptide synthesis , or in metallo-organic chemistry due to the potential of the carboxylate group to form complexes with metal ions . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B2404863 Methyl 2-(2-acetamidophenoxy)acetate CAS No. 452346-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-acetamidophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(13)12-9-5-3-4-6-10(9)16-7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWFGWIJXIIIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of Methyl 2 2 Acetamidophenoxy Acetate and Analogues

General Synthesis Strategies for Acetamidophenoxyacetate Core Structures

The foundational structure of acetamidophenoxyacetates is typically constructed via etherification, a reliable and versatile method in organic synthesis.

Condensation Reactions and Nucleophilic Substitutions

The primary route to Methyl 2-(2-acetamidophenoxy)acetate is the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. edubirdie.com The synthesis involves the reaction of a phenoxide ion with a primary alkyl halide. In this specific case, the nucleophile is the phenoxide generated from 2-acetamidophenol, which attacks the electrophilic carbon of an alkyl haloacetate, such as methyl chloroacetate or ethyl bromoacetate. mdpi.comdocsity.com The phenoxide is formed in situ by deprotonating the hydroxyl group of 2-acetamidophenol with a suitable base. quizlet.com This reaction efficiently forms the crucial ether linkage that defines the acetamidophenoxyacetate core.

Reflux Conditions and Catalyst Utilization in Ether Synthesis

The practical execution of the Williamson ether synthesis for this compound requires specific conditions to ensure a high yield and purity. The reaction is typically performed by heating the reactants under reflux, which involves boiling the solution and condensing the vapor back into the reaction vessel to maintain a constant temperature. docsity.com

A variety of solvents can be employed, with polar aprotic solvents like 2-butanone (methyl ethyl ketone), acetone, or dimethylformamide (DMF) being common choices. mdpi.comreddit.com The role of the base is critical for deprotonating the phenolic hydroxyl group. Anhydrous potassium carbonate (K₂CO₃) is a frequently used weak base for this purpose, as it is effective and easy to handle. mdpi.comdocsity.com The reaction mixture, containing 2-acetamidophenol, the alkyl haloacetate, the base, and the solvent, is heated for a period ranging from one to several hours to drive the reaction to completion. mdpi.comdocsity.com

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis

ParameterCondition/ReagentPurposeReference
Starting Phenol2-AcetamidophenolProvides the phenoxy backbone and acetamido group. docsity.com
Alkylating AgentMethyl Chloroacetate or Ethyl BromoacetateProvides the acetate (B1210297) ester moiety. mdpi.com
BasePotassium Carbonate (K₂CO₃)Deprotonates the phenol to form the nucleophilic phenoxide. mdpi.comdocsity.com
Solvent2-Butanone (MEK), Acetone, or DMFDissolves reactants and facilitates the SN2 reaction. mdpi.comreddit.com
TemperatureRefluxIncreases reaction rate. docsity.com

Targeted Derivatization and Functionalization Approaches

Once the this compound core is synthesized, it can be subjected to various chemical modifications to produce a library of analogues with different properties.

Introduction of Varied Ester Groups

The methyl ester group can be readily replaced with other alkyl or aryl esters to create a range of derivatives. This can be achieved in two primary ways:

Direct Synthesis : By using a different alkyl haloacetate in the initial Williamson ether synthesis, various esters can be prepared directly. For example, using ethyl bromoacetate or propyl chloroacetate would yield the corresponding ethyl or propyl 2-(2-acetamidophenoxy)acetate. mdpi.comniscpr.res.in

Transesterification : This process involves reacting the methyl ester with a different alcohol (e.g., ethanol, propanol) in the presence of an acid or base catalyst. This reaction exchanges the methyl group for the new alkyl group from the alcohol, forming a different ester.

Table 2: Examples of Ester Derivatization

Starting Alkyl HalideResulting Ester Product
Methyl ChloroacetateThis compound
Ethyl BromoacetateEthyl 2-(2-acetamidophenoxy)acetate
tert-Butyl Bromoacetatetert-Butyl 2-(2-acetamidophenoxy)acetate

Acetamido Group Modifications

The acetamido (–NHCOCH₃) group provides another site for chemical modification. A key reaction is the hydrolysis of the amide bond, which can be carried out under acidic or basic conditions. libretexts.orgnih.gov

Acidic or Basic Hydrolysis : Heating the compound with an aqueous acid (like HCl) or base (like NaOH) cleaves the amide bond, converting the acetamido group back to an amino group (–NH₂). libretexts.org This produces the corresponding 2-(2-aminophenoxy)acetate derivative.

Re-acylation : The resulting primary amine is a versatile nucleophile that can be reacted with a variety of acylating agents, such as different acid chlorides or anhydrides, to form new amides. caltech.edu For instance, reacting the amine with propionyl chloride would yield the corresponding propanamido derivative. This allows for the introduction of a wide array of functional groups, altering the molecule's steric and electronic properties.

Aromatic Ring Substitutions and Side Chain Incorporations

Synthesis from Substituted Precursors : The most straightforward method to obtain derivatives with substituents on the aromatic ring is to begin the synthesis with a substituted 2-aminophenol. For example, starting with 4-chloro-2-aminophenol or 5-nitro-2-aminophenol would lead to the corresponding chloro- or nitro-substituted this compound. This approach allows for precise control over the position and nature of the substituent. nih.gov

Electrophilic Aromatic Substitution : While less common for this specific molecule, direct substitution on the pre-formed aromatic ring is another possibility. The existing acetamido and ether groups are ortho-, para-directing activators. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation would likely introduce new substituents at the positions ortho or para to these groups. The specific outcome would depend on the reaction conditions and the relative directing effects of the two existing groups.

Advanced Synthetic Techniques

Modern organic synthesis continually seeks methodologies that offer greater efficiency, higher yields, and more environmentally benign processes. For the synthesis of this compound and its analogues, advanced techniques such as microwave-assisted synthesis and one-pot reaction strategies represent significant improvements over classical methods. These approaches accelerate reaction times, reduce waste, and allow for the construction of complex molecular architectures from simpler precursors in a more streamlined fashion.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating drug discovery and development by dramatically reducing reaction times and often improving yields compared to conventional heating methods. sphinxsai.com This technique utilizes microwave energy to heat reactions directly and efficiently. Small molecules can be synthesized in a fraction of the time required by classical thermal approaches, making it a cutting-edge methodology in many pharmaceutical and biotechnology companies. sphinxsai.com

While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the principles can be applied based on similar transformations. For instance, the esterification process to produce methyl acetate from acetic acid and methanol has been optimized using microwave irradiation. uctm.eduresearchgate.net In one study, an optimal conversion of 98.76% to methyl acetate was achieved in just 24.45 minutes using a microwave power of 577.47 W. uctm.edu This demonstrates the potential for rapid and efficient synthesis of ester functional groups, such as the one present in the target molecule.

The advantages of microwave-assisted synthesis have been demonstrated in the preparation of various heterocyclic compounds, which can be considered analogues or more complex derivatives. For example, the synthesis of novel 2H-chromene derivatives has been successfully conducted using microwave irradiation, significantly reducing reaction times compared to conventional reflux methods. mdpi.com

The following interactive table illustrates the typical improvements observed when comparing microwave-assisted synthesis with conventional heating for the synthesis of various organic compounds.

ProductMethodSolvent/CatalystTemperature (°C)TimeYield (%)Reference
5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-oneMicrowave-AssistedAcOH, DMF1208–10 min- mdpi.com
5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-oneConventionalAcOH, DMFReflux4–7 h- mdpi.com
3-(4-methyl-2-oxo-2H-chromen-6-ylamino)-2-phenylthiazolidin-4-oneMicrowave-AssistedGlacial AcOH, DMF1208–10 min- mdpi.com
3-(4-methyl-2-oxo-2H-chromen-6-ylamino)-2-phenylthiazolidin-4-oneConventionalGlacial AcOH, DMFReflux4–7 h- mdpi.com
Methyl AcetateMicrowave-AssistedSulfuric Acid-24.45 min98.76 uctm.edu

This data highlights the primary advantage of microwave-assisted synthesis: a dramatic reduction in reaction time, from hours to minutes, which can significantly accelerate research and development processes. sphinxsai.commdpi.com

One-Pot Reaction Strategies for Complex Scaffolds

One-pot synthesis is a highly attractive strategy in organic chemistry that allows for the formation of complex molecules from simple starting materials in a single reaction vessel without isolating intermediates. nih.gov This approach offers numerous advantages, including higher mass efficiency, reduced solvent use and waste, lower costs, and simpler operational procedures. nih.gov One-pot syntheses can be categorized into cascade reactions, multicomponent reactions (MCRs), and one-pot stepwise synthesis (OPSS), with the latter offering flexibility through variable reaction conditions for different steps. nih.gov

These strategies are particularly useful for constructing complex heterocyclic scaffolds, which are prevalent in pharmaceutically active compounds. For instance, a one-pot, two-step mechanochemical synthesis has been developed for salen-type ligands and their subsequent metal complexes, avoiding the need for bulk solvents to purify intermediates. rsc.org Similarly, the antiepileptic drug rufinamide has been synthesized via a one-pot sequential multi-component approach under solvent-free ball milling conditions, generating four new bonds in the process. semanticscholar.org This highlights the power of one-pot methods to create complex structures efficiently and sustainably. semanticscholar.org

While a direct one-pot synthesis starting from this compound to a specific complex scaffold is not detailed in the available literature, the functional groups present in this molecule make it a suitable candidate for inclusion in such reaction schemes. The acetamido group, the ether linkage, the aromatic ring, and the methyl ester are all functionalities that can participate in various bond-forming reactions.

An example of a one-pot strategy for building a complex scaffold is the synthesis of heptacyclic frameworks containing a benzo[a]phenazinone fused chromene scaffold. nih.gov This was achieved through a one-pot, two-step, three-component domino Knoevenagel intramolecular hetero-Diels–Alder (IMHDA) reaction, which created five new bonds, three new rings, and three contiguous stereogenic centers. nih.gov Another example is the synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines through a one-pot procedure involving the addition of chiral beta-amino alcohols to epichlorohydrin, followed by intramolecular cyclization. researchgate.net

The development of one-pot syntheses for various heterocyclic systems, such as 1,5-benzodiazepine derivatives, further illustrates the utility of this approach. researchgate.net These reactions often involve the condensation of multiple components under mild and efficient conditions. researchgate.net The principles demonstrated in these syntheses could be adapted to design novel one-pot reactions involving this compound or its analogues to generate diverse and complex molecular scaffolds.

The following table summarizes different one-pot strategies used to create complex molecular scaffolds.

Reaction StrategyKey FeaturesExample ScaffoldReference
Domino Knoevenagel Intramolecular Hetero-Diels–Alder (IMHDA)One-pot, two-step, three-component reaction; creates multiple bonds and rings.Benzo[a]phenazinone fused chromenes nih.gov
Mechanochemical Sequential SynthesisSolvent-free; avoids purification of intermediates.Salen-type metal complexes rsc.org
One-Pot Stepwise Synthesis (OPSS)Flexible reaction conditions for sequential steps.Heterocyclic scaffolds, natural products nih.gov
Michael-Initiated Ring-Closure (MIRC)One-pot reaction of vinyl selenones with diols or aminoalcohols.Substituted morpholines and piperazines researchgate.net
Multicomponent CyclocondensationThree-component reaction to form heterocyclic rings.2,4,5-trisubstituted imidazoles researchgate.net

These advanced synthetic strategies underscore the continuous evolution of chemical synthesis towards more efficient, economical, and environmentally friendly processes for the creation of complex and valuable molecules.

Molecular Structure, Conformation, and Intermolecular Interactions

X-ray Crystallographic Analysis of Methyl 2-(2-acetamidophenoxy)acetate and Related Structures

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state. While a dedicated analysis of this compound is not extensively available, detailed studies on closely related compounds offer a comprehensive understanding of its likely structural characteristics.

In the crystalline state, molecules organize into well-defined, repeating patterns known as crystal lattices. This self-assembly is governed by a network of intermolecular forces. For instance, in the related compound 2-(4-Acetamidophenoxy)-2-methylpropanoic acid, molecules are linked to form a three-dimensional network. nih.gov This network is constructed from corrugated sheets formed by strong hydrogen bonds. nih.gov These sheets are further interconnected by weaker C—H···O interactions, demonstrating a hierarchical self-assembly process. nih.gov

Hydrogen bonding is a dominant force in the crystal packing of acetamido-containing compounds. The N–H group of the acetamido moiety is a potent hydrogen bond donor, while the oxygen atoms of the carbonyl and ester groups act as acceptors.

X-ray diffraction studies on 2-acetamidophenyl acetate (B1210297) have confirmed that its crystals are stabilized by N–H···O intermolecular interactions. nih.govtandfonline.com In the structure of 2-(4-Acetamidophenoxy)-2-methylpropanoic acid, both N—H···O and O—H···O hydrogen bonds are crucial, forming distinctive corrugated sheets. nih.gov A search of the Cambridge Structural Database indicates that N–H···O hydrogen bonding to the alkoxy oxygen of an ester group is a recurring motif in many crystal structures. rsc.orgresearchgate.net

These interactions can be described by specific geometric parameters, as detailed in the table below, derived from a related crystal structure.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N—H···O0.862.152.99166
O—H···O0.821.832.65175
Data derived from the crystallographic analysis of 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. nih.gov

Conformational Analysis and Polymorphism Studies

In a related structure, 2-(4-Acetamidophenoxy)-2-methylpropanoic acid, the dihedral angle between the acetamide (B32628) group and the phenyl ring is 29.6°. nih.gov In another analogue, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, the methyl acetate group is positioned nearly perpendicular to the tetrazole ring, with a dihedral angle of 82.61 (14)°. nih.govnih.gov Such specific torsional angles are the result of minimizing steric hindrance and optimizing intramolecular interactions.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Studies on the related 2-acetamidophenyl acetate have involved computational predictions of possible conformers and the identification of the most stable crystal structure, indicating an active investigation into its polymorphic landscape. nih.govtandfonline.comresearchgate.net

Intramolecular Interactions and Proton Transfer Phenomena

Within a single molecule, non-covalent interactions can play a crucial role in determining its preferred conformation and reactivity.

An important example of such an interaction is the intramolecular hydrogen bond. In methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a stable O—H···N hydrogen bond is formed between the hydroxyl group and a nitrogen atom of the tetrazole ring. nih.govnih.gov This interaction locks the conformation of that part of the molecule.

A more dynamic phenomenon is Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com In this process, a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. nih.gov Molecules with an acetamidophenyl moiety, such as 2-(2'-acetamidophenyl)benzimidazole, have been shown to undergo ESIPT. acs.org The presence of the adjacent acetyl group increases the acidity of the N-H amide proton, facilitating a faster rate of proton transfer in the excited state. acs.org This process leads to the formation of a photo-tautomer that emits fluorescence at a significantly longer wavelength (a large Stokes shift) compared to the normal emission. acs.orgnih.gov While not directly confirmed for this compound, its structural similarity to compounds known to undergo ESIPT suggests it may possess similar photophysical properties. acs.org

Computational Chemistry and Quantum Mechanical Studies

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to understand the electronic structure and properties of molecules from first principles, without the need for empirical parameters.

While specific DFT and time-dependent DFT (TD-DFT) studies detailing the ground and excited state calculations for Methyl 2-(2-acetamidophenoxy)acetate are not extensively available in the public domain, the application of these methods to similar molecules is well-documented. For instance, in studies of related compounds, DFT with functionals such as B3LYP has been used to optimize the ground state geometry and understand the electronic distribution. TD-DFT is a common method to investigate electronic transitions and predict absorption spectra, providing insights into the molecule's behavior upon photoexcitation. researchgate.net For a molecule like this compound, such calculations would be invaluable in determining its stable conformation and the nature of its frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity.

Information regarding the activation energy barriers for molecular rearrangements of this compound is not readily found in published literature. Theoretical calculations would be a primary method to determine the energy profiles of potential isomerization or decomposition pathways. By mapping the potential energy surface and locating transition states, the activation energy for such rearrangements could be calculated, providing critical data on the compound's stability and kinetic behavior.

Molecular Docking and Molecular Dynamics Simulations

To understand how this compound interacts with biological macromolecules, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques are particularly relevant in the context of drug design and discovery.

Molecular docking studies have been performed on 2-acetamidophenyl acetate (B1210297) (2-AAPA) with influenza neuraminidase, a key enzyme in the influenza virus life cycle. psgcas.ac.in These simulations aim to predict the preferred binding orientation of the ligand within the active site of the protein, forming a stable complex. The modeling of the 2-AAPA-neuraminidase complex is a critical step in understanding the potential of this compound as a neuraminidase inhibitor. psgcas.ac.in

Following the modeling of the ligand-protein complex, the binding affinity is predicted, often expressed as a docking score or binding free energy. For the 2-AAPA-neuraminidase complex, the lowest docking score indicates the most favorable binding conformation. psgcas.ac.in The stability of this complex is further investigated through the analysis of intermolecular interactions such as hydrogen bonds and van der Waals forces. psgcas.ac.in Molecular dynamics simulations, which track the movement of atoms over time, can provide a more detailed picture of the stability of the ligand-protein complex and the nature of the interfacial interactions. psgcas.ac.in

Below is an interactive data table summarizing the conceptual interactions in a ligand-protein complex.

Interaction TypeDescription
Hydrogen BondsElectrostatic attraction between a hydrogen atom and a nearby electronegative atom.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.
Electrostatic InteractionsAttractive or repulsive forces between molecules as a result of their charge.

Advanced Wavefunction Analysis (e.g., Multiwfn Program)

Advanced wavefunction analysis provides deeper insights into the chemical bonding and intermolecular interactions. The Multiwfn program is a versatile tool for this purpose.

In the study of 2-acetamidophenyl acetate, Hirshfeld surface analysis was performed to investigate intermolecular interactions within the crystal structure. psgcas.ac.in This analysis, which can be facilitated by programs like Multiwfn, allows for the visualization and quantification of different types of intermolecular contacts. The reduced density gradient (RDG) is another function that can be calculated using Multiwfn to identify and visualize non-covalent interactions.

Electron Density Topology Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density, ρ(r), to understand chemical bonding and molecular structure. gla.ac.ukresearchgate.net The electron density is a fundamental property of a molecule that can be calculated theoretically or determined experimentally through X-ray diffraction. researchgate.netnih.gov

This analysis involves locating the critical points (CPs) of the electron density, where the gradient of the density is zero. semanticscholar.org These points are classified based on their curvatures and provide key chemical insights:

(3, -3) Critical Points: These correspond to local maxima in the electron density and are found at the positions of atomic nuclei. semanticscholar.org

(3, -1) Critical Points: Also known as bond critical points (BCPs), their presence between two nuclei indicates the existence of a chemical bond, or more precisely, a bond path linking the two atoms. gla.ac.uk The values of the electron density and its Laplacian at the BCP provide information about the nature and strength of the bond.

(3, +1) Critical Points: These are found within rings of atoms and are called ring critical points.

(3, +3) Critical Points: Known as cage critical points, they are found inside three-dimensional molecular cages.

By partitioning the molecular space into atomic basins based on the zero-flux surfaces of the electron density gradient, QTAIM allows for the unambiguous calculation of atomic properties like atomic charges and volumes. gla.ac.uk

Population Analysis and Bond Order Assessment

Population analysis is a method used in computational chemistry to distribute the total number of electrons in a molecule among its constituent atoms and bonds. This partitioning helps in understanding the charge distribution and the nature of chemical bonding.

Mulliken Population Analysis: Developed by Robert S. Mulliken, this is one of the most common methods for estimating partial atomic charges. wikipedia.org It partitions the electrons based on the contribution of atomic orbitals to the molecular orbitals. skku.edu The analysis provides:

Gross Atomic Population: The total number of electrons assigned to a particular atom.

Net Atomic Charge: The difference between the nuclear charge and the gross atomic population.

Overlap Population: A measure of the electron population in the region between two atoms, which can be related to the covalent character of the bond.

It is important to note that Mulliken charges are known to be highly sensitive to the choice of the basis set used in the calculation, which can sometimes lead to unphysical results. wikipedia.orgskku.edu

Bond Order: Bond order is a concept that quantifies the number of chemical bonds between two atoms. In computational studies, it can be calculated using various schemes. The Mulliken overlap population is often used as an indicator of bond strength, but it does not directly correspond to the classical bond order (e.g., 1 for a single bond, 2 for a double bond). More sophisticated methods exist to derive bond order indices that align better with chemical intuition.

Molecular Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. uni-muenchen.de It represents the net electrostatic effect of the total charge distribution (electrons and nuclei) of a molecule on a positive point charge at a specific location in space. banglajol.infouni-muenchen.de

The MEP is mapped onto a surface of constant electron density, and different potential values are represented by different colors:

Red/Yellow Regions: Indicate negative electrostatic potential. These areas are electron-rich and are susceptible to electrophilic attack. They often correspond to the location of lone pairs on electronegative atoms. researchgate.net

Blue/Green Regions: Indicate positive electrostatic potential. These areas are electron-poor and represent sites for nucleophilic attack. researchgate.net

Structure Activity Relationship Sar Investigations of Methyl 2 2 Acetamidophenoxy Acetate and Its Derivatives

Design Principles for Modulating Biological Activities

The design of derivatives of Methyl 2-(2-acetamidophenoxy)acetate with modulated biological activities is guided by established medicinal chemistry principles. These principles focus on systematically altering the physicochemical properties of the lead compound to optimize its interaction with a specific biological target. Key strategies include modifying lipophilicity, electronic character, and steric bulk to enhance binding affinity and efficacy.

One fundamental design principle involves the strategic placement of substituents on the aromatic ring to probe the topology of the binding pocket. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, potentially leading to stronger interactions with the target protein. Furthermore, varying the size and shape of these substituents can provide insights into the steric constraints of the binding site.

The following table illustrates some design considerations for derivatives of this compound aimed at exploring potential anti-inflammatory activity, based on common strategies for similar classes of compounds.

Modification Site Design Rationale Potential Impact on Biological Activity
Phenyl RingIntroduction of electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) at various positions.Modulate electronic properties and explore specific interactions within the binding pocket.
Acetamido GroupReplacement of the acetyl group with other acyl groups (e.g., propionyl, benzoyl) or conversion to an amine.Alter hydrogen bonding capacity and steric interactions.
Methyl EsterHydrolysis to the corresponding carboxylic acid or conversion to other esters (e.g., ethyl, propyl) or amides.Introduce charged interactions, modify solubility, and alter metabolic stability.

Influence of Substituent Patterns on Target Interactions

The pattern of substitution on the phenoxyacetic acid scaffold plays a pivotal role in determining the nature and strength of interactions with biological targets. Variations in the position and chemical nature of substituents can profoundly affect the binding affinity and, consequently, the biological activity of the compounds.

For phenoxyacetic acid derivatives investigated as potential anti-inflammatory agents, substitutions on the phenyl ring have been shown to be critical. For example, in a series of related phenoxyacetic acid derivatives designed as selective COX-2 inhibitors, the presence of a bromine atom at the para-position of the phenoxy ring led to a significant increase in inhibitory activity compared to unsubstituted analogues. mdpi.com This suggests that this region of the molecule may interact with a hydrophobic pocket in the enzyme's active site, where the bulky and lipophilic bromine atom can establish favorable van der Waals interactions.

The nature of the substituent also has a strong influence. In the same series, comparing para-substituents on a terminal phenyl ring, a chloro group conferred greater potency than a methyl group or an unsubstituted ring. mdpi.com This highlights the importance of electronic effects, in addition to steric and hydrophobic factors, in optimizing target interactions.

The following interactive data table summarizes the influence of different substituent patterns on the COX-2 inhibitory activity of a representative series of phenoxyacetic acid derivatives, illustrating the principles discussed.

Compound R¹ (Phenoxy Ring) R² (Terminal Phenyl Ring) COX-2 IC₅₀ (µM)
5aHH0.97
5bH4-CH₃0.37
5cH4-Cl0.13
5d4-BrH0.08
5e4-Br4-CH₃0.07
5f4-Br4-Cl0.06

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the molecular features that are important for a desired biological effect.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For a hypothetical series of this compound derivatives, a QSAR model for anti-inflammatory activity might take the following general form:

Log(1/IC₅₀) = a(logP) + b(σ) + c(Es) + d

Where:

IC₅₀ is the concentration of the compound that produces 50% inhibition.

logP is a measure of lipophilicity.

σ is the Hammett constant, representing the electronic effect of a substituent.

Es is the Taft steric parameter.

a, b, c, and d are constants determined by the regression analysis.

Such a model could reveal, for instance, that higher lipophilicity and the presence of electron-withdrawing groups are positively correlated with anti-inflammatory activity.

Comparative Analysis with Structural Analogues and Reference Compounds

To contextualize the biological activity of this compound and its derivatives, it is essential to perform a comparative analysis with structurally similar compounds and established reference drugs. This comparison helps in understanding the relative potency and potential advantages of the new chemical series.

In the realm of anti-inflammatory drugs, standard reference compounds often include non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and selective COX-2 inhibitors such as celecoxib. When evaluating a new series of phenoxyacetic acid derivatives, their in vitro COX-1 and COX-2 inhibitory activities are typically compared against these standards.

For instance, a study on novel phenoxyacetic acid derivatives found that several compounds exhibited potent COX-2 inhibition, with IC₅₀ values in the nanomolar range, comparable or even superior to celecoxib. mdpi.com Importantly, these compounds also showed significantly weaker inhibition of COX-1, indicating a favorable selectivity profile that could translate to a better safety profile, particularly concerning gastrointestinal side effects. mdpi.comnih.gov

The following table provides a comparative analysis of the COX-1 and COX-2 inhibitory activities of selected phenoxyacetic acid derivatives against the reference drugs mefenamic acid and celecoxib.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Mefenamic Acid 29.9>50-
Celecoxib 14.930.08186.6
Compound 5f 4.070.0667.8
Compound 7b 4.890.0769.9

Data adapted from studies on analogous phenoxyacetic acid derivatives. mdpi.com

This comparative data is crucial for identifying promising lead candidates for further development. A compound with high potency against the target enzyme (low IC₅₀) and a high selectivity index is generally considered a more desirable candidate. The structural modifications that lead to such favorable profiles can then be further explored to optimize the therapeutic potential of the chemical series.

Mechanistic Studies of Biological Activity at the Molecular and Cellular Level in Vitro

Enzyme Inhibition and Activation Mechanisms

The potential for Methyl 2-(2-acetamidophenoxy)acetate to modulate the activity of various enzymes is a key area of research interest. The following subsections detail the specific enzyme systems that warrant investigation to elucidate the compound's mechanism of action.

Neuraminidase Inhibition in Viral Systems (e.g., Influenza)

Currently, there is no publicly available research specifically detailing the inhibitory effects of this compound on viral neuraminidase. Future research would be necessary to determine if this compound can interact with the active site of neuraminidase, an enzyme crucial for the release of new viral particles from infected cells. Such studies would involve incubating the influenza virus with varying concentrations of the compound and measuring the subsequent enzymatic activity.

Acetylcholinesterase Inhibition

While a study on a structurally related compound, methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate (B1210297), has shown potential for acetylcholinesterase inhibition, specific data for this compound is not available. nih.gov Investigations would be required to ascertain if this compound can bind to and inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Matrix Metalloproteinase (MMP) Inhibition

There is currently no specific evidence to suggest that this compound acts as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes involved in the degradation of the extracellular matrix. Future in vitro assays would be needed to screen for any inhibitory activity against various MMPs, such as MMP-2 and MMP-9, which are often implicated in disease processes.

Cyclooxygenase (COX) Inhibition

The potential for this compound to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway, has not been reported. Research in this area would involve assays to measure the inhibition of both COX-1 and COX-2 isoforms to determine the compound's potency and selectivity.

Glutathione (B108866) Reductase Modulation

The effect of this compound on glutathione reductase activity is another area that remains to be explored. Glutathione reductase is a critical enzyme in maintaining the cellular redox balance. Studies would be necessary to determine if the compound can either inhibit or activate this enzyme, thereby potentially impacting cellular antioxidant defenses.

Receptor Binding Studies and Ligand-Protein Interactions (e.g., Enzyme-Substrate Interactions)

Detailed receptor binding and ligand-protein interaction studies for this compound are not currently available. To understand its potential mechanisms of action, future research would need to employ techniques such as molecular docking and biophysical assays. These studies would aim to identify specific protein targets and characterize the binding affinity and kinetics of the compound. Such investigations are crucial for elucidating the specific molecular interactions that underpin any observed biological activity.

Role As a Chemical Scaffold and Building Block in Advanced Organic Synthesis

Utility in Heterocyclic Framework Construction

The ortho-disubstitution pattern of the benzene ring in Methyl 2-(2-acetamidophenoxy)acetate makes it an ideal precursor for the synthesis of various fused heterocyclic systems. Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. openmedicinalchemistryjournal.com The proximity of the acetamido and phenoxyacetate groups on the aromatic scaffold allows for intramolecular cyclization reactions to form stable five-, six-, or seven-membered rings.

One of the primary applications of such scaffolds is in the synthesis of benzoxazine derivatives. Benzoxazines and their polymers are known for their exceptional thermal and mechanical properties. researchgate.netmdpi.com A plausible synthetic pathway to a 1,4-benzoxazine derivative from this compound would involve the hydrolysis of the acetamido group to the corresponding primary amine, 2-aminophenol. This intermediate is a well-established precursor in benzoxazine synthesis. google.comconicet.gov.ar Subsequent reaction of the generated 2-aminophenol derivative with an appropriate carbonyl compound can lead to the formation of the oxazine ring.

Furthermore, modification of the functional groups can pave the way for other heterocyclic systems. For example, hydrolysis of both the ester and amide functionalities would yield 2-(2-aminophenoxy)acetic acid. This intermediate possesses the necessary amine and carboxylic acid groups to undergo intramolecular condensation, potentially forming a benzoxazinone, a privileged scaffold in drug discovery. The general strategy involves leveraging the ortho-positioning of the nitrogen and oxygen substituents to facilitate ring-closing reactions, a common and powerful tool in heterocyclic chemistry.

Below is a table summarizing potential heterocyclic frameworks that can be conceptually derived from the this compound scaffold through synthetic modifications.

Starting Scaffold Key Transformation(s) Potential Heterocyclic Framework Significance
This compound1. Amide Hydrolysis2. Reaction with Aldehyde/KetoneBenzoxazineHigh-performance polymers, pharmaceutical intermediates. google.com
This compound1. Amide & Ester Hydrolysis2. Intramolecular CondensationBenzoxazinoneBiologically active compounds.
This compound1. Amide Hydrolysis to Amine2. Oxidation & CondensationQuinoxaline derivativeBroad spectrum of biological activities including antibacterial and anticancer. nih.govsapub.orgnih.gov
This compound1. Reduction of Amide Carbonyl2. Intramolecular CyclizationDihydrobenzoxazineSaturated heterocyclic systems in medicinal chemistry.

Application in Prodrug Design Strategies

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of pharmacologically active compounds. rsc.orgresearchgate.net This approach involves the chemical modification of a drug into an inactive form that, upon administration, is converted back to the active parent drug through enzymatic or chemical processes in vivo. nih.gov The phenolic hydroxyl group is a common functional handle for prodrug modification, and converting it to an ester or ether can significantly alter properties such as solubility, stability, and membrane permeability. nih.gov

The structure of this compound exemplifies the masking of a phenolic hydroxyl group. In this context, the parent drug is N-(2-hydroxyphenyl)acetamide (2-acetamidophenol) nist.govchemeo.com, and the methyl acetate (B1210297) moiety connected via an ether linkage serves as the promoiety. Ester-containing promoieties are particularly common because they are often readily cleaved by ubiquitous esterase enzymes in the body, releasing the active phenolic drug. nih.gov

The phenoxyacetate linker in the target molecule can improve a drug's profile in several ways:

Enhanced Lipophilicity: The addition of the methyl phenoxyacetate group generally increases the lipophilicity of the parent phenol, which can improve its absorption across lipid-rich biological membranes.

Improved Solubility: While increasing lipophilicity, careful selection of the ester group can also be used to enhance aqueous solubility, a critical factor for parenteral formulations. nih.gov

Masking Taste: Unpleasant taste associated with phenolic groups can be masked by converting them into prodrugs.

Controlled Release: The rate of hydrolysis of the ester can be tuned by modifying the steric and electronic environment around the ester group, allowing for a more controlled release of the active drug.

The table below illustrates how attaching a promoiety, such as the one found in this compound, can modify the properties of a hypothetical parent drug containing a phenolic group.

Compound Structure Key Property Modification Rationale
Parent Phenolic Drug (e.g., Drug-OH)Drug-OHBaseline physicochemical properties.May have poor solubility, permeability, or taste.
Prodrug (e.g., Methyl 2-(Drug-oxy)acetate)Drug-O-CH₂-COOCH₃Increased lipophilicity, potential for altered solubility, masked phenolic taste.Ester promoiety can be cleaved by esterases to release the active drug in vivo. nih.gov
Active Drug ReleaseDrug-OH + HOCH₂COOH + CH₃OHRegeneration of the active parent drug at the target site.The linker is metabolized to ideally non-toxic byproducts.

Contribution to Specialty Chemical Synthesis

In the synthesis of complex organic molecules, "building blocks" are relatively simple compounds that possess key structural features and reactive handles, allowing them to be incorporated into a larger target molecule. This compound is an excellent example of such a building block, offering a synthetically versatile platform for constructing a variety of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. jetir.orgnih.gov

The utility of this compound as a building block arises from its possession of three distinct and orthogonally reactive functional groups on a stable aromatic scaffold:

Methyl Ester: This group can undergo hydrolysis to a carboxylic acid, amidation to form various amides, reduction to a primary alcohol, or reaction with Grignard reagents to form tertiary alcohols.

Acetamido Group: The amide bond can be hydrolyzed under acidic or basic conditions to reveal a primary aromatic amine. This amine is a versatile functional group that can participate in diazotization, acylation, alkylation, and condensation reactions.

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation). The positions of these substitutions are directed by the existing acetamido and ether groups, allowing for regioselective functionalization.

This multi-functionality allows chemists to perform a sequence of reactions, selectively modifying one part of the molecule while leaving the others intact, thereby building molecular complexity in a controlled manner. For instance, the ester could be converted to a hydrazide, which could then be used to synthesize further heterocyclic structures like pyrazoles or oxadiazoles. Simultaneously, the aromatic ring could be functionalized to tune the electronic properties of the final molecule.

The following table details some of the potential chemical transformations available for each functional group within this compound, highlighting its role as a versatile synthetic intermediate.

Functional Group Reagent/Condition Product Functional Group Synthetic Application
Methyl Ester 1. LiAlH₄2. H₂O/H⁺3. R-NH₂1. Primary Alcohol2. Carboxylic Acid3. N-Substituted Amide1. Introduction of a hydroxymethyl group.2. Coupling reactions, salt formation.3. Building peptide-like structures.
Acetamido Group 1. H₃O⁺, heat2. LiAlH₄1. Primary Amine2. Secondary Amine (Ethyl)1. Precursor for diazonium salts, amides, heterocycles.2. Altering basicity and nucleophilicity.
Aromatic Ring 1. HNO₃/H₂SO₄2. Br₂/FeBr₃1. Nitro Group2. Bromo Group1. Can be reduced to an amine for further functionalization.2. Handle for cross-coupling reactions (e.g., Suzuki, Heck).

Analytical Methodologies for Research Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of Methyl 2-(2-acetamidophenoxy)acetate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map the carbon-hydrogen framework of this compound.

In a typical ¹H NMR spectrum of a related compound, 2-acetamidobenzyl acetate (B1210297), characteristic signals include a singlet for the amide proton (around 8.8 ppm), multiplets for the aromatic protons (in the 7.1-8.0 ppm range), a singlet for the benzylic protons (around 5.1 ppm), and singlets for the two methyl groups (around 2.1-2.2 ppm). organicchemistrydata.org For this compound, one would expect to observe distinct signals corresponding to the aromatic protons on the phenoxy ring, the methylene (B1212753) protons of the acetate group, the methyl protons of the ester, and the methyl protons of the acetamido group, with their chemical shifts influenced by their respective electronic environments.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 2-acetamidobenzyl acetate, signals are observed for the aromatic carbons, the carbonyl carbons of the amide and ester groups, the benzylic carbon, and the methyl carbons. organicchemistrydata.org Similarly, the ¹³C NMR spectrum of this compound would display unique resonances for each carbon atom, including the carbonyl carbons of the ester and amide functionalities, the aromatic carbons (with those attached to oxygen and nitrogen being shifted downfield), the methylene carbon of the acetate moiety, and the two methyl carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and general principles. Actual experimental values may vary.)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₄)6.8 - 8.2Multiplet
Methylene (O-CH₂-C=O)~4.7Singlet
Ester Methyl (O-CH₃)~3.8Singlet
Amide Methyl (C(=O)-CH₃)~2.2Singlet
Amide (NH)8.0 - 9.0Singlet (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and general principles. Actual experimental values may vary.)

CarbonPredicted Chemical Shift (ppm)
Carbonyl (Ester)168 - 172
Carbonyl (Amide)168 - 170
Aromatic (C-O)145 - 155
Aromatic (C-N)130 - 140
Aromatic (C-H)115 - 130
Methylene (O-CH₂)65 - 70
Ester Methyl (O-CH₃)50 - 55
Amide Methyl (C-CH₃)20 - 25

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum of an organic molecule reveals characteristic absorption bands corresponding to the vibrations of specific bonds.

For this compound, the FTIR spectrum is expected to show strong absorption bands for the carbonyl (C=O) stretching of the ester and the amide groups, typically in the range of 1650-1750 cm⁻¹. The N-H stretching of the secondary amide would appear as a distinct band around 3300 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic and aliphatic portions of the molecule, C-O stretching from the ether and ester functionalities, and C-N stretching of the amide. hmdb.cavscht.cz

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
AmideN-H Stretch3250 - 3350
Aromatic/AliphaticC-H Stretch2850 - 3100
EsterC=O Stretch1735 - 1750
AmideC=O Stretch (Amide I)1650 - 1680
AmideN-H Bend (Amide II)1510 - 1570
AromaticC=C Stretch1450 - 1600
Ether/EsterC-O Stretch1000 - 1300

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing characteristic losses of fragments such as the methoxy (B1213986) group (-OCH₃) or the acetamido group (-NHCOCH₃). researchgate.netlibretexts.org

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents). The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. By comparing the Rƒ value of the product spot with that of the starting materials, the progress of the reaction can be effectively monitored. A pure compound should ideally show a single spot on the TLC plate. The choice of the eluting solvent system is crucial for achieving good separation. wisc.edulibretexts.orgreddit.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. When coupled with a mass spectrometer (HPLC-MS), it becomes an even more potent tool for the analysis of complex samples.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate). researchgate.netrsc.org The compound would be separated from any impurities based on their differential partitioning between the two phases, and its retention time would be a key identifier. The mass spectrometer would then provide mass information for the eluting peaks, confirming the identity of this compound and any impurities present. This technique is highly sensitive and can be used for both qualitative and quantitative purity assessment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.